molecular formula C14H21NO2 B1489264 4-(3,5-Dimethoxyphenyl)-3,3-dimethylpyrrolidine CAS No. 1782503-83-6

4-(3,5-Dimethoxyphenyl)-3,3-dimethylpyrrolidine

Cat. No. B1489264
CAS RN: 1782503-83-6
M. Wt: 235.32 g/mol
InChI Key: NXGWCWPRZCPNOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(3,5-Dimethoxyphenyl)-3,3-dimethylpyrrolidine” is a pyrrolidine derivative. Pyrrolidines are a class of organic compounds that contain a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms .


Synthesis Analysis

While specific synthesis methods for “4-(3,5-Dimethoxyphenyl)-3,3-dimethylpyrrolidine” are not available, similar compounds have been synthesized through various methods. For instance, the compound “2-(3,5-Dimethoxyphenyl)-2,3-Dihydroquinolin-4 (1H)-One” was synthesized by an alternative methodology .

Scientific Research Applications

Pharmaceutical Research: Antimicrobial Agents

The structural analogs of 4-(3,5-Dimethoxyphenyl)-3,3-dimethylpyrrolidine have been studied for their potential as antimicrobial agents. For instance, derivatives have been synthesized and evaluated for their efficacy against bacterial strains, showing promising results in inhibiting the growth of pathogens . This compound could be a precursor in developing new antibiotics or antiseptics.

Biochemical Assays: Enzyme Inhibition Studies

Compounds with similar structures have been used in enzyme inhibition studies to understand the mechanism of action of various enzymes. This is crucial in the design of enzyme inhibitors that can serve as therapeutic agents for diseases where enzyme regulation is disrupted .

Neuropharmacology: Anticonvulsant Research

Derivatives of this compound have been evaluated for their anticonvulsant properties. Research has shown that certain modifications in the molecular structure can lead to compounds that mitigate seizures in animal models, which is a significant step towards developing new medications for epilepsy .

Chemical Synthesis: Organic Intermediate

This compound can act as an intermediate in organic synthesis, aiding in the construction of complex molecules. Its structure allows for various chemical reactions, making it a versatile building block in synthetic chemistry .

Molecular Docking: Drug Design

The compound’s structure allows it to be used in molecular docking studies, which are essential in the drug design process. By simulating how the compound interacts with various proteins, researchers can predict its therapeutic potential and optimize its structure for better efficacy .

Antioxidant Research: Free Radical Scavenging

Research indicates that similar compounds exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress . This is beneficial in the development of treatments for conditions caused by oxidative damage, such as neurodegenerative diseases.

properties

IUPAC Name

4-(3,5-dimethoxyphenyl)-3,3-dimethylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-14(2)9-15-8-13(14)10-5-11(16-3)7-12(6-10)17-4/h5-7,13,15H,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGWCWPRZCPNOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCC1C2=CC(=CC(=C2)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-Dimethoxyphenyl)-3,3-dimethylpyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,5-Dimethoxyphenyl)-3,3-dimethylpyrrolidine
Reactant of Route 2
4-(3,5-Dimethoxyphenyl)-3,3-dimethylpyrrolidine
Reactant of Route 3
4-(3,5-Dimethoxyphenyl)-3,3-dimethylpyrrolidine
Reactant of Route 4
4-(3,5-Dimethoxyphenyl)-3,3-dimethylpyrrolidine
Reactant of Route 5
4-(3,5-Dimethoxyphenyl)-3,3-dimethylpyrrolidine
Reactant of Route 6
4-(3,5-Dimethoxyphenyl)-3,3-dimethylpyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.